molecular formula C17H19NO3 B4407600 3-ethoxy-N-(2-ethoxyphenyl)benzamide

3-ethoxy-N-(2-ethoxyphenyl)benzamide

Cat. No.: B4407600
M. Wt: 285.34 g/mol
InChI Key: VTONDOQBXQAWHO-UHFFFAOYSA-N
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Description

3-ethoxy-N-(2-ethoxyphenyl)benzamide is a chemical compound of significant interest in biomedical research, particularly within the field of neuroscience and chronic pain studies. It is structurally related to ML382, a recognized positive allosteric modulator (PAM) of the human Mas-related G-protein coupled receptor MrgX1 . The MrgX1 receptor is a promising therapeutic target because its expression is predominantly restricted to sensory neurons in the peripheral nervous system, suggesting that its modulation could offer analgesic effects without central nervous system side effects . Research into this class of compounds aims to develop novel, non-opioid and non-addictive strategies for managing chronic pain conditions, which are often refractory to existing treatments . As a research tool, this compound enables scientists to investigate MrgX1 receptor signaling pathways and its role in pain inhibition. This product is intended for non-human research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

3-ethoxy-N-(2-ethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-14-9-7-8-13(12-14)17(19)18-15-10-5-6-11-16(15)21-4-2/h5-12H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTONDOQBXQAWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-(2-ethoxyphenyl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with 2-ethoxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-(2-ethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 3-ethoxybenzoic acid and 2-ethoxybenzoic acid.

    Reduction: Formation of 3-ethoxy-N-(2-ethoxyphenyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-ethoxy-N-(2-ethoxyphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-(2-ethoxyphenyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and biological activities of 3-ethoxy-N-(2-ethoxyphenyl)benzamide and its analogs:

Compound Name Substituents/Functional Groups Biological Activity Unique Features References
This compound Ethoxy (C₆H₅-OCH₂CH₃) at 3-benzamide and 2-phenyl Inferred enzyme inhibition Dual ethoxy groups enhance solubility and target binding
N-(2,4-Dimethylphenyl)-3-ethoxybenzamide Dimethylphenyl, ethoxy at 3-benzamide Antimicrobial, anticancer Methyl groups increase lipophilicity
3-Ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide Thiazole ring, methylphenyl Antimicrobial (hypothetical) Thiazole moiety improves metabolic stability
N-(3-Acetylphenyl)-2-ethoxybenzamide Acetyl at 3-phenyl, ethoxy at 2-benzamide Unspecified Acetyl group enables hydrogen bonding
4-Ethoxy-N-(2-methylphenyl)-3-nitrobenzamide Nitro at 3-benzamide, methyl at 2-phenyl Hypothetical reactivity Nitro group enhances electrophilicity
3-Ethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide Benzothiazole ring, methyl Enzyme inhibition (e.g., kinases) Benzothiazole confers fluorescence properties

Key Findings from Comparative Studies

Substituent Positioning :

  • The 2-ethoxyphenyl group in the target compound may improve binding to aromatic-rich enzyme pockets compared to analogs like N-(3-ethylphenyl)-2-fluorobenzamide, where a fluorine atom enhances metabolic stability but reduces steric bulk .
  • Ethoxy vs. Nitro Groups : The electron-donating ethoxy groups in the target compound contrast with the electron-withdrawing nitro group in 4-ethoxy-N-(2-methylphenyl)-3-nitrobenzamide, which may render the latter more reactive in nucleophilic substitution reactions .

Heterocyclic Moieties :

  • Compounds with thiazole () or benzothiazole () rings exhibit enhanced antimicrobial or kinase-inhibitory activities due to their planar, conjugated systems. The absence of such rings in the target compound may limit its spectrum of activity but improve synthetic accessibility.

Biological Activity Trends :

  • Dual Ethoxy Substitution : The dual ethoxy groups in the target compound likely improve water solubility compared to analogs like N-(3-acetylphenyl)-2-ethoxybenzamide, where the acetyl group increases hydrophobicity .
  • Enzyme Inhibition : Structural analogs with benzothiazole or oxadiazole rings (e.g., ) show efficacy in targeting inflammatory enzymes, suggesting the target compound may share similar pathways but with modified potency due to its substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-ethoxy-N-(2-ethoxyphenyl)benzamide, and what reaction conditions are typically employed?

  • Methodology : The compound can be synthesized via multi-step alkylation and amidation. A common approach involves:

Ethoxy Group Introduction : Reacting phenol derivatives with ethyl bromoacetate or similar alkylating agents under basic conditions (e.g., K₂CO₃ in DMF) to introduce ethoxy groups .

Amide Bond Formation : Coupling the ethoxy-substituted benzoyl chloride with 2-ethoxyaniline using a coupling agent like HATU or DCC in anhydrous dichloromethane .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

  • Structural Elucidation :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify ethoxy (-OCH₂CH₃) and amide (-CONH-) functionalities. Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • X-ray Crystallography : Single-crystal analysis reveals bond lengths (e.g., C=O ~1.22 Å, C-N ~1.34 Å) and dihedral angles between aromatic rings (e.g., ~30–50°) .
    • Example Crystallographic Data :
ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a, b, c (Å)25.0232, 5.3705, 8.1289
α (°)98.537

Q. How can researchers assess the basic biological activity of this compound in preliminary assays?

  • Methodology :

Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus and E. coli) .

Enzyme Inhibition : Test against targets like cyclooxygenase (COX) for anti-inflammatory potential via fluorometric assays .

  • Data Interpretation : Compare IC₅₀ values with reference drugs (e.g., ibuprofen for COX inhibition).

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, particularly in sterically hindered reactions?

  • Strategies :

  • Catalyst Screening : Use Pd/C for nitro group reductions (e.g., converting nitro to amine derivatives) under H₂ atmosphere .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) for amidation steps .
    • Data Analysis : Track yield improvements via GC-MS or LC-MS quantification.

Q. What computational methods are suitable for predicting the electronic properties of this compound in material science applications?

  • Approaches :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study HOMO-LUMO gaps and charge distribution .
  • Molecular Dynamics (MD) : Simulate interactions with polymers or nanoparticles to assess optoelectronic behavior .
    • Case Study : Ethoxy groups enhance electron-donating capacity, potentially improving photovoltaic efficiency in organic semiconductors .

Q. How should researchers resolve contradictions in biological activity data across structurally similar benzamide derivatives?

  • Methodology :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., nitro vs. ethoxy groups) and measure changes in activity .

Meta-Analysis : Compare datasets from literature using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

  • Example : A nitro group at the para position may reduce antimicrobial activity compared to ethoxy groups due to steric effects .

Q. What in vitro models are appropriate for evaluating the environmental impact of this compound?

  • Ecotoxicology Assays :

  • Algal Toxicity : Chlorella vulgaris growth inhibition tests (OECD 201) .
  • Soil Mobility : Column chromatography with labeled compound to measure adsorption coefficients (Kd) .
    • Data Interpretation : High Kd values (>1000 L/kg) indicate low mobility and potential bioaccumulation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.